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Compound of Interest

Compound Name: 4-Bromo-2-formylbenzonitrile

Cat. No.: B1289086 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Bromo-2-formylbenzonitrile (CAS No. 713141-12-9). Due to the limited availability of

published experimental spectra for this specific compound, this guide presents predicted data

based on the analysis of structurally similar compounds and established spectroscopic

principles. This information is intended to serve as a valuable reference for the identification,

characterization, and utilization of this compound in research and development.

Compound Overview
Chemical Structure:

IUPAC Name: 4-Bromo-2-formylbenzonitrile

Molecular Formula: C₈H₄BrNO

Molecular Weight: 210.03 g/mol

Synonyms: 5-Bromo-2-cyanobenzaldehyde[1]

The structure of 4-Bromo-2-formylbenzonitrile, characterized by a benzene ring substituted

with a bromine atom, a formyl group, and a nitrile group, suggests a unique spectroscopic

fingerprint that is critical for its unambiguous identification.
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Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 4-Bromo-2-formylbenzonitrile. These predictions

are derived from the known spectral data of analogous compounds, including brominated

benzaldehydes and benzonitriles, and are guided by established principles of spectroscopic

interpretation.

¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃

Frequency: 400 MHz

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Number of
Protons

Assignment

~10.2 s - 1H
H-C=O

(Aldehyde)

~8.1 d ~2.0 1H
Ar-H (ortho to

CN, meta to Br)

~7.9 dd ~8.0, ~2.0 1H

Ar-H (meta to

CN, meta to

CHO)

~7.8 d ~8.0 1H
Ar-H (ortho to Br,

meta to CHO)

Rationale for Prediction: The aldehydic proton is expected to be the most deshielded,

appearing as a singlet around 10.2 ppm. The aromatic protons will exhibit splitting patterns

based on their coupling with neighboring protons. The proton ortho to the electron-withdrawing

nitrile group is predicted to be the most downfield of the aromatic signals. The other two

aromatic protons will show doublet and doublet of doublets splitting, respectively, due to ortho

and meta coupling.
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¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: CDCl₃

Frequency: 100 MHz

Chemical Shift (δ, ppm) Assignment

~190 C=O (Aldehyde)

~140 Ar-C (ipso to CHO)

~138 Ar-C (ortho to CN, meta to Br)

~135 Ar-C (ortho to Br, meta to CHO)

~132 Ar-C (meta to CN, meta to CHO)

~128 Ar-C (ipso to Br)

~117 C≡N (Nitrile)

~115 Ar-C (ipso to CN)

Rationale for Prediction: The carbonyl carbon of the aldehyde will be the most downfield signal.

The aromatic carbons will have chemical shifts influenced by the electronic effects of the three

different substituents. The carbon attached to the bromine atom and the carbon of the nitrile

group will have characteristic chemical shifts. The remaining aromatic carbon signals are

predicted based on additive substituent effects.

IR (Infrared) Spectroscopy Data (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2850, ~2750 Weak
Aldehyde C-H stretch (Fermi

doublet)

~2230 Strong C≡N stretch (Nitrile)

~1700 Strong C=O stretch (Aldehyde)

~1600, ~1470 Medium Aromatic C=C stretch

~1200 Medium C-H in-plane bend

~850 Strong
C-H out-of-plane bend

(isolated H)

~750 Strong C-Br stretch

Rationale for Prediction: The IR spectrum is expected to show characteristic absorption bands

for the nitrile (C≡N) and aldehyde (C=O and C-H) functional groups. The aromatic ring will

exhibit C-H and C=C stretching vibrations. The C-Br stretch will appear in the fingerprint region.

MS (Mass Spectrometry) Data (Predicted)
m/z Relative Intensity (%) Assignment

211/209 High
[M]⁺ (Molecular ion peak,

isotopic pattern for Br)

210/208 Moderate [M-H]⁺

182/180 Moderate [M-CHO]⁺

102 Moderate [M-Br-CO]⁺

75 Low [C₆H₃]⁺

Rationale for Prediction: The mass spectrum will show a characteristic isotopic pattern for the

molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical
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([M-H]⁺) and a formyl radical ([M-CHO]⁺). Further fragmentation can lead to the loss of bromine

and carbon monoxide.

Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data

presented above. These protocols are based on standard laboratory practices for the analysis

of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of 4-Bromo-2-formylbenzonitrile.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz

Pulse Program: Standard single pulse

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 16-64

Spectral Width: 16 ppm

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz

Pulse Program: Proton-decoupled
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Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024-4096

Spectral Width: 240 ppm

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of solid 4-Bromo-2-formylbenzonitrile directly onto the ATR

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

Detector: Deuterated triglycine sulfate (DTGS)

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32
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Data Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of 4-Bromo-2-formylbenzonitrile (approximately 1 mg/mL) in a

suitable volatile solvent such as methanol or acetonitrile.

Instrument Parameters (Electron Ionization - EI):

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

Scan Range: m/z 50-300

Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.

Data Acquisition:

Introduce the sample into the ion source.

Acquire the mass spectrum.

The data system will plot the relative abundance of ions as a function of their mass-to-

charge ratio (m/z).

Visualizations
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The following diagrams illustrate the relationships between the functional groups and their

expected spectroscopic signals, as well as a general workflow for the spectroscopic analysis of

a small molecule like 4-Bromo-2-formylbenzonitrile.

4-Bromo-2-formylbenzonitrile

Spectroscopic Signatures

¹H & ¹³C NMR Signals

IR Absorptions

Mass Spectrometry Fragments

mol_structure

NMR
Functional Groups

IRVibrational Modes

MS

Molecular Mass & Fragmentation

~10.2 ppm (s, 1H)

~7.8-8.1 ppm (m, 3H)

~190 ppm

~117 ppm

~2230 cm⁻¹ (C≡N)

~1700 cm⁻¹ (C=O)

m/z 211/209 [M]⁺

m/z 210/208 [M-H]⁺

m/z 182/180 [M-CHO]⁺
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Click to download full resolution via product page

Caption: Molecular structure and its correlation with key spectroscopic signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1289086#spectroscopic-data-of-4-bromo-2-
formylbenzonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b1289086#spectroscopic-data-of-4-bromo-2-formylbenzonitrile-nmr-ir-ms
https://www.benchchem.com/product/b1289086#spectroscopic-data-of-4-bromo-2-formylbenzonitrile-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1289086?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

